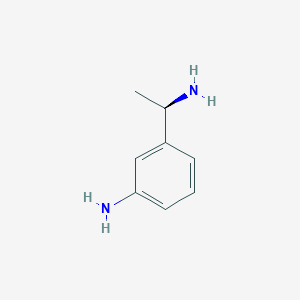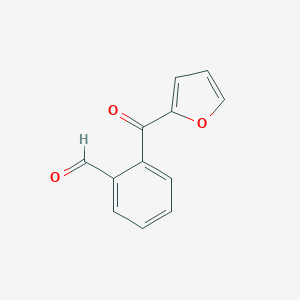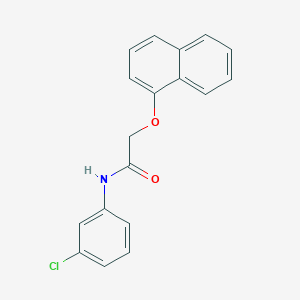![molecular formula C18H15NO5 B506554 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 296793-35-6](/img/structure/B506554.png)
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 2H-indol-2-one ring, and a hydroxy group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of the 2,3-dihydro-1,4-benzodioxin and 2H-indol-2-one rings suggests that this compound may have interesting electronic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and reactions involving the addition or removal of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Indole Derivatives and their Applications
Indole and its derivatives, such as indole-3-carbinol (I3C) and its major derivatives, have shown significant pharmacological properties, including hepatic protection and anticancer activities. I3C, for example, has demonstrated protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma, through mechanisms such as modulation of transcriptional factors and signaling pathways, relief of oxidative stress, and inhibition of DNA synthesis (Si-Qi Wang et al., 2016). These findings highlight the potential of indole derivatives in therapeutic applications, particularly in liver health and cancer prevention.
Benzodioxin-Related Compounds
Benzodioxin and its related compounds, including benzoxazines and oxazines, exhibit a wide range of biological activities. The synthesis and transformations of these compounds have been extensively reviewed, with a focus on their electrophilic properties and applications as chiral synthons in chemical synthesis (M. Sainsbury, 1991). This research underscores the versatility of benzodioxin-related structures in developing pharmaceuticals and other bioactive molecules.
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those derived from indole and benzodioxin frameworks, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, the review on the degradation of acetaminophen by advanced oxidation processes reveals the significance of understanding the biotoxicity and environmental impact of pharmaceutical degradation products (Mohammad Qutob et al., 2022). Such studies are crucial for developing safer and more sustainable pharmaceutical disposal methods.
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in. For instance, cholinesterase inhibition can result in increased levels of acetylcholine, affecting nerve signal transmission.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMSPRRHBNRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B506472.png)


![4-(4-bromophenyl)-5'-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506477.png)
![4-(4-bromophenyl)-7-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506478.png)
![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)
![1,14-Diethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B506505.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506523.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506527.png)
![3-(3-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B506528.png)
![2-[3-(methylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B506536.png)

![3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506540.png)